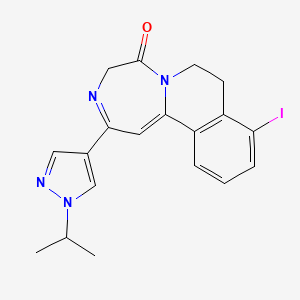
Diazepinone derivative 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazepinone derivative 2 is a member of the diazepinone family, which are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Domino Aza-Michael/SN2 Cyclization: This method involves the reaction of 1-azadienes with α-halogenoacetamides.
Ring Closing Metathesis: This method uses α-amino acids and amino alcohols as starting materials.
Industrial Production Methods: Industrial production methods for diazepinone derivatives typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are optimized for high yield and purity, and the processes are designed to be scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Diazepinone derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert diazepinone derivatives into their reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the diazepinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized diazepinone derivatives, while substitution can introduce various functional groups into the diazepinone ring.
Scientific Research Applications
Diazepinone derivative 2 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an inhibitor of human cytidine deaminase.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of diazepinone derivative 2 involves its interaction with specific molecular targets and pathways. For example, it can inhibit human cytidine deaminase by binding to the enzyme’s active site and preventing its normal function . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Diazepinone derivative 2 can be compared with other similar compounds, such as:
Pyrrolo[1,2-x][1,4]diazepines: These compounds have a similar diazepine ring structure but differ in the specific substituents and functional groups attached to the ring.
Spiroindolin-1,2-diazepine derivatives: These compounds have a spiro structure and are studied for their potential as cholinesterase inhibitors.
Uniqueness: this compound is unique due to its specific ring structure and the potential for diverse biological activities. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in the field of chemistry and medicine.
Properties
Molecular Formula |
C19H19IN4O |
|---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
9-iodo-2-(1-propan-2-ylpyrazol-4-yl)-7,8-dihydro-4H-[1,4]diazepino[7,1-a]isoquinolin-5-one |
InChI |
InChI=1S/C19H19IN4O/c1-12(2)24-11-13(9-22-24)17-8-18-15-4-3-5-16(20)14(15)6-7-23(18)19(25)10-21-17/h3-5,8-9,11-12H,6-7,10H2,1-2H3 |
InChI Key |
WBNYTWXVORUJBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2=NCC(=O)N3CCC4=C(C3=C2)C=CC=C4I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


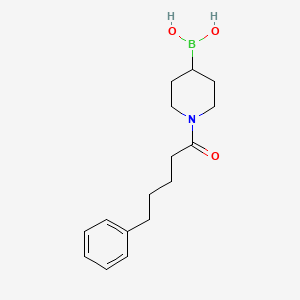


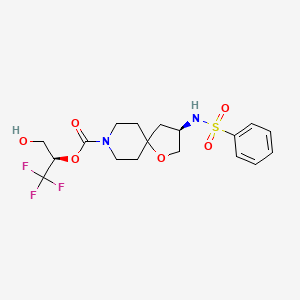
![N-(6-fluoro-3-pyridyl)-1-[4-[(5-isopropyl-1H-pyrazol-3-yl)amino]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B10833287.png)
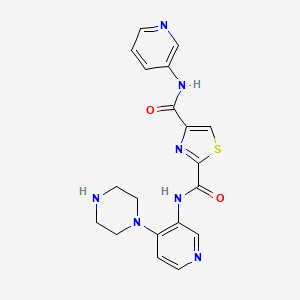
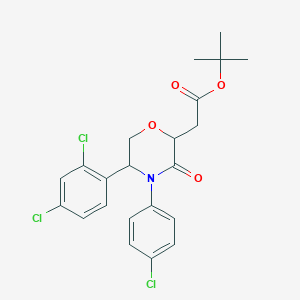
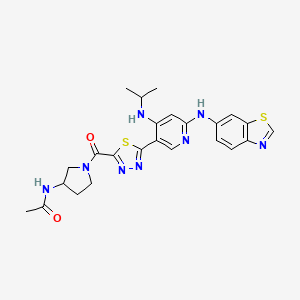
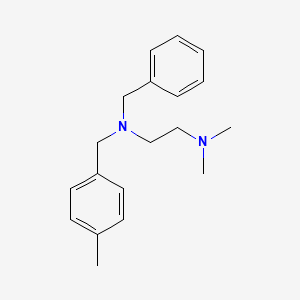
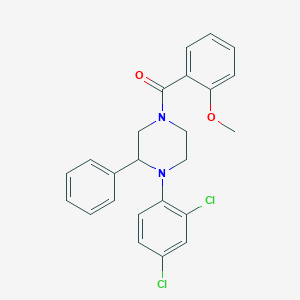
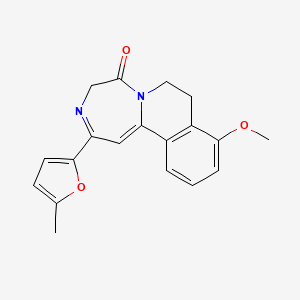
![(1,1,1-Trifluoro-3-hydroxypropan-2-yl) 3-[benzenesulfonyl(propan-2-yl)amino]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B10833331.png)


